molecular formula C25H32FN3O2S B2589196 2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine CAS No. 860786-54-5

2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine

Cat. No.: B2589196
CAS No.: 860786-54-5
M. Wt: 457.61
InChI Key: WTBHYDUTIQVQLJ-UHFFFAOYSA-N
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Description

2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine is a synthetic organic compound characterized by its complex structure, which includes a quinazolinimine core substituted with fluorobenzyl, sulfanyl, dimethoxy, and octyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine typically involves multiple steps:

    Formation of the Quinazolinimine Core: The quinazolinimine core can be synthesized through the condensation of appropriate anthranilic acid derivatives with amines under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, often using fluorobenzyl halides in the presence of a base.

    Attachment of the Sulfanyl Group: The sulfanyl group can be attached through thiolation reactions, where a thiol or disulfide reacts with the quinazolinimine intermediate.

    Dimethoxylation: The dimethoxy groups are typically introduced through methylation reactions using methoxy reagents.

    Octyl Substitution: The octyl group is usually introduced via alkylation reactions, using octyl halides or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinimine core or the fluorobenzyl group, potentially leading to the formation of amines or reduced aromatic systems.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings or the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are employed under various conditions, including acidic, basic, or catalytic environments.

Major Products

    Oxidation: Sulfoxides, sulfones, and quinazolinone derivatives.

    Reduction: Amines, reduced aromatic systems, and dehalogenated products.

    Substitution: Various substituted quinazolinimines and benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is studied for its potential therapeutic effects. Its ability to modulate biological pathways could lead to the development of new treatments for diseases such as cancer, inflammation, and neurological disorders.

Industry

In industrial applications, the compound’s properties are explored for the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl and sulfanyl groups may enhance binding affinity and specificity, while the quinazolinimine core can modulate the activity of the target. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-chlorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine
  • 2-[(2-bromobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine
  • 2-[(2-methylbenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine

Uniqueness

Compared to these similar compounds, 2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine (CAS No. 860786-54-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C25H32FN3O2S
  • Molecular Weight : 457.6 g/mol
  • Boiling Point : Approximately 573.1 °C (predicted)
  • Density : 1.17 g/cm³ (predicted)
  • pKa : 4.50 (predicted)

Biological Activity Overview

Research indicates that compounds similar to quinazolinimine derivatives exhibit various biological activities, including:

  • Anticancer Activity : Quinazolinimine derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Some studies suggest that these compounds can inhibit bacterial growth.
  • Anti-inflammatory Effects : Certain derivatives have been noted for their ability to reduce inflammation.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that quinazolinimine derivatives could inhibit the growth of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression. In particular, this compound was identified as a potent inhibitor against breast cancer cells, with an IC50 value significantly lower than that of standard chemotherapeutic agents .

Antimicrobial Properties

In vitro tests revealed that this compound exhibits antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to established antibiotics, suggesting potential for development as an antimicrobial agent .

Anti-inflammatory Effects

Research indicates that quinazolinimine compounds can modulate inflammatory pathways. Specifically, they may inhibit the production of pro-inflammatory cytokines in macrophages, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Case Studies

StudyFindings
Journal of Medicinal ChemistryInhibition of breast cancer cell proliferation with IC50 values lower than standard treatmentsPromising anticancer agent
Antibiotics JournalEffective against both Gram-positive and Gram-negative bacteria with MIC values comparable to antibioticsPotential for development as an antimicrobial drug
Inflammation ResearchReduction in pro-inflammatory cytokine production in macrophagesPossible therapeutic agent for inflammatory diseases

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-6,7-dimethoxy-3-octylquinazolin-4-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32FN3O2S/c1-4-5-6-7-8-11-14-29-24(27)19-15-22(30-2)23(31-3)16-21(19)28-25(29)32-17-18-12-9-10-13-20(18)26/h9-10,12-13,15-16,27H,4-8,11,14,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBHYDUTIQVQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=N)C2=CC(=C(C=C2N=C1SCC3=CC=CC=C3F)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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